1-Fluoro-3-phenoxypropan-2-ol
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Overview
Description
1-Fluoro-3-phenoxypropan-2-ol is an organic compound with the molecular formula C9H11FO2 It is characterized by the presence of a fluoro group, a phenoxy group, and a hydroxyl group on a propane backbone
Mechanism of Action
Target of Action
It is known that similar compounds often interact with proteins or enzymes in the body, altering their function and leading to various physiological effects .
Mode of Action
It is known that similar compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and, consequently, its interaction with its targets .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, including those involving the metabolism of alcohols and phenols .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds are known to cause various physiological effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Propanol, 1-fluoro-3-phenoxy-. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-phenoxypropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-phenoxypropan-1-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3-phenoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of 1-fluoro-3-phenoxypropan-2-one.
Reduction: Formation of 3-phenoxypropan-2-ol.
Substitution: Formation of 1-azido-3-phenoxypropan-2-ol or 1-thio-3-phenoxypropan-2-ol.
Scientific Research Applications
1-Fluoro-3-phenoxypropan-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Chloro-3-phenoxypropan-2-ol: Similar structure but with a chloro group instead of a fluoro group.
1-Bromo-3-phenoxypropan-2-ol: Contains a bromo group instead of a fluoro group.
1-Iodo-3-phenoxypropan-2-ol: Features an iodo group in place of the fluoro group.
Uniqueness: 1-Fluoro-3-phenoxypropan-2-ol is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-fluoro-3-phenoxypropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNKJLLKDWVVLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CF)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452940 |
Source
|
Record name | 2-Propanol, 1-fluoro-3-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
705-97-5 |
Source
|
Record name | 2-Propanol, 1-fluoro-3-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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